tert-Butyl 1-fluoro-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
Description
tert-Butyl 1-fluoro-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic compound featuring a 3-azabicyclo[3.1.1]heptane core modified with fluorine at position 1, methoxy at position 5, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. This structure combines steric bulk, electron-withdrawing (fluoro), and electron-donating (methoxy) substituents, making it a versatile intermediate in pharmaceutical synthesis.
Properties
Molecular Formula |
C12H20FNO3 |
|---|---|
Molecular Weight |
245.29 g/mol |
IUPAC Name |
tert-butyl 1-fluoro-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate |
InChI |
InChI=1S/C12H20FNO3/c1-10(2,3)17-9(15)14-7-11(13)5-12(6-11,8-14)16-4/h5-8H2,1-4H3 |
InChI Key |
AAAGLYPCRRVNBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-fluoro-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 3-azabicyclo[3.1.1]heptane core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorine atom: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Methoxylation: The methoxy group is introduced via methylation reactions using reagents like methyl iodide.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-fluoro-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
tert-Butyl 1-fluoro-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 1-fluoro-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity. The methoxy group and tert-butyl ester contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
tert-Butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
- Structure : Differs by a formyl (-CHO) group at position 5 instead of methoxy (-OCH₃).
- Molecular Formula: C₁₂H₁₈FNO₃ (vs. C₁₃H₂₂FNO₃ for the methoxy analog) .
- Key Properties: The formyl group increases electrophilicity, enhancing reactivity in nucleophilic additions (e.g., in cross-coupling reactions).
- Synthetic Utility : Used as a precursor for further functionalization, such as reductive amination or boronate formation .
tert-Butyl 1-(hydroxymethyl)-5-(2-thienyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
- Structure : Features a hydroxymethyl (-CH₂OH) group at position 1 and a 2-thienyl group at position 3.
- Molecular Formula: C₁₆H₂₃NO₃S (MW: 309.42) .
- Hydroxymethyl enhances hydrophilicity, improving aqueous solubility compared to fluoro/methoxy analogs.
Core Heterocycle Modifications
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate
- Structure : Contains an additional nitrogen at position 6, creating a diazabicyclo framework.
- Molecular Formula : C₁₁H₁₉N₂O₂ (CAS: 291775-53-6) .
- Key Properties: Increased basicity due to the second nitrogen, altering pH-dependent solubility. Potential for dual hydrogen bonding in drug-receptor interactions.
tert-Butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Structure : A 7-membered bicyclo system with a ketone group.
- Molecular Formula: C₁₁H₁₇NO₃ (CAS: 2256715-14-5) .
- Key Properties :
- The ketone enables conjugation with hydrazines or hydroxylamines, useful in prodrug design.
- Larger ring size may reduce strain, enhancing stability.
Functional Group Diversity in Position 1
tert-Butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
- Structure : Methyl (-CH₃) at position 5 and formyl (-CHO) at position 1.
- Molecular Formula: C₁₃H₂₁NO₃ (MW: 239.32) .
- Key Properties :
- Methyl group increases lipophilicity, favoring blood-brain barrier penetration.
- Formyl group offers a site for bioorthogonal chemistry (e.g., click reactions).
tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Structure : Boronic ester at position 1.
- Molecular Formula: C₁₈H₃₁BNO₄ (CAS: 2095504-44-0) .
- Key Properties :
- Boronic ester enables Suzuki-Miyaura cross-coupling for carbon-carbon bond formation.
- Enhanced stability in protic solvents compared to free boronic acids.
Research Implications
- Fluoro vs. Methoxy : The fluoro group at position 1 enhances metabolic stability by resisting oxidative degradation, while methoxy at position 5 modulates electron density for tailored reactivity .
- Bicyclic Core Rigidity : The 3-azabicyclo[3.1.1]heptane scaffold imposes conformational restraint, improving binding affinity in drug candidates compared to flexible analogs .
- Synthetic Versatility : Substituents like formyl, boronic ester, and thienyl enable diverse derivatization strategies, supporting fragment-based drug discovery .
Biological Activity
tert-Butyl 1-fluoro-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic compound notable for its unique structural properties, which include a fluorine atom, a methoxy group, and a tert-butyl ester group attached to a 3-azabicyclo[3.1.1]heptane core. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : C₁₂H₂₀FNO₃
- Molecular Weight : 245.29 g/mol
- CAS Number : 2413900-24-8
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The presence of the fluorine atom enhances binding affinity and selectivity towards receptors or enzymes, which may lead to modulation of their activity. The methoxy group and tert-butyl ester contribute to the compound's stability and bioavailability, facilitating its potential therapeutic uses.
Biological Activity
Research indicates that this compound may have various biological effects, including:
- Receptor Modulation : Initial studies suggest that it can modulate receptor activity, which may be beneficial in therapeutic contexts.
- Enzyme Interaction : The compound's structure allows it to interact with enzymes, potentially influencing metabolic pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity and potential applications of this compound:
-
Medicinal Chemistry Applications :
- The compound has been explored for its role in developing pharmaceuticals targeting specific biological pathways, particularly in the context of neuropharmacology and pain management.
- Its unique azabicyclo structure positions it favorably for further modifications aimed at enhancing efficacy or specificity.
-
Interaction Studies :
- Studies focusing on how this compound interacts with biological systems have shown promising results regarding its ability to influence receptor activity and enzyme function.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl 1-hydroxymethyl-3-azabicyclo[3.1.1]heptane-3-carboxylate | Similar bicyclic structure | Lacks fluorine substitution |
| Tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane | Contains a keto group | Different functionalization |
| Tert-butyl 1-fluoro-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane | Contains a hydroxymethyl group | Varying side chain |
This comparison highlights that while these compounds share a common bicyclic framework, variations in functional groups lead to distinct properties and potential applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
